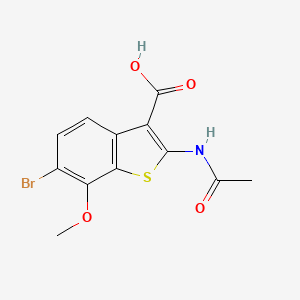![molecular formula C18H19NO3S2 B10873569 6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid](/img/structure/B10873569.png)
6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 301688-70-0
Molecular Weight: 375.512 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this compound, similar thiazolidinone derivatives are often synthesized via condensation reactions between appropriate aldehydes or ketones and thioamides. The reaction typically proceeds under acidic or basic conditions.
Industrial Production Methods: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. it’s likely that the synthesis would be adapted from laboratory-scale procedures.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: Thiazolidinone derivatives can undergo oxidation (e.g., using peracids) or reduction (e.g., using hydrides) to modify their functional groups.
Substitution Reactions: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation might involve potassium permanganate (KMnO), while reduction could use sodium borohydride (NaBH).
Major Products: The major products formed during these reactions would be derivatives of the original compound, with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Thiazolidinone derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as drug candidates.
Catalysis: Some thiazolidinones act as catalysts in organic transformations.
Anticancer Properties: Thiazolidinones may inhibit cancer cell growth by affecting cell cycle regulation or apoptosis pathways.
Anti-inflammatory Effects: These compounds could modulate inflammatory responses.
Antibacterial Activity: Thiazolidinones may combat bacterial infections.
Pharmaceuticals: If proven effective, derivatives of this compound could become part of new drug formulations.
Agrochemicals: Thiazolidinones might find applications in crop protection.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with cellular targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, other thiazolidinones with similar structural features may exist. Researchers often compare their properties and activities to understand the uniqueness of each compound.
Remember that this information is based on general knowledge, and specific studies on this particular compound may provide more detailed insights
Properties
Molecular Formula |
C18H19NO3S2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11+ |
InChI Key |
BBSQLRKBOCURJB-UNRYZTPYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10873492.png)
![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)

![methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10873525.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10873526.png)
![2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol](/img/structure/B10873529.png)
![N'-{(3Z)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10873535.png)
![4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10873540.png)
![{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B10873542.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10873554.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
